molecular formula C24H52O4Si3 B13143052 (((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane)

(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane)

Cat. No.: B13143052
M. Wt: 488.9 g/mol
InChI Key: FMXIGEXRLSNRMR-HBMCJLEFSA-N
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Description

(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) is a complex organic compound characterized by the presence of multiple tert-butyldimethylsilyl groups. These groups are known for their steric bulk and protective properties in organic synthesis. The compound is often used in synthetic chemistry due to its stability and reactivity under specific conditions.

Preparation Methods

The synthesis of (((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) typically involves multiple steps. The initial step often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The subsequent steps involve the formation of the dihydropyran ring and the introduction of additional tert-butyldimethylsilyl groups. Industrial production methods may involve similar steps but are optimized for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.

    Deprotection: The tert-butyldimethylsilyl groups can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.

    Biology: Employed in the synthesis of complex biomolecules where selective protection and deprotection of functional groups are required.

    Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through the steric hindrance provided by the tert-butyldimethylsilyl groups. These groups protect specific sites on the molecule, preventing reactions that would otherwise occur. The molecular targets and pathways involved depend on the specific application and the functional groups being protected.

Comparison with Similar Compounds

Similar compounds include other silyl-protected molecules such as:

  • tert-Butyldimethylsilyl chloride
  • Trimethylsilyl chloride
  • Triisopropylsilyl chloride

Compared to these compounds, (((2R,3R,4S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3,4-diyl)bis(oxy))bis(tert-butyldimethylsilane) offers enhanced stability and selective reactivity due to the presence of multiple tert-butyldimethylsilyl groups.

Properties

Molecular Formula

C24H52O4Si3

Molecular Weight

488.9 g/mol

IUPAC Name

[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20+,21-/m0/s1

InChI Key

FMXIGEXRLSNRMR-HBMCJLEFSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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